molecular formula C13H12N2O2 B2979406 2-(3-cyclopropyl-1H-pyrazol-1-yl)benzoic acid CAS No. 1285666-91-2

2-(3-cyclopropyl-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B2979406
CAS No.: 1285666-91-2
M. Wt: 228.251
InChI Key: FDGXCDUHVFBYAE-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-1H-pyrazol-1-yl)benzoic acid is a chemical compound with the molecular formula C13H12N2O2 and an average mass of 228.25 g/mol . This benzoic acid derivative features a pyrazole ring substituted with a cyclopropyl group at the 3-position, which is linked to the ortho-position of a benzoic acid moiety . As a small molecule with defined stereocenters, it serves as a valuable building block in medicinal chemistry and drug discovery research . The structure combines a carboxylic acid functional group, offering a handle for further derivatization into amides or esters, with a nitrogen-rich heterocyclic system. This makes it a versatile intermediate for the synthesis of more complex molecules, such as kinase inhibitors or other biologically active compounds explored in pharmaceutical development . Researchers utilize this compound solely for scientific investigation. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-cyclopropylpyrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)10-3-1-2-4-12(10)15-8-7-11(14-15)9-5-6-9/h1-4,7-9H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGXCDUHVFBYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C=C2)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1285666-91-2
Record name 2-(3-cyclopropyl-1H-pyrazol-1-yl)benzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-1H-pyrazol-1-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyclopropyl-1H-pyrazole with benzoic acid derivatives in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-cyclopropyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3-cyclopropyl-1H-pyrazol-1-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-cyclopropyl-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Features

a. Substituent Effects on Acidity
The pKa of benzoic acid derivatives is highly sensitive to substituents. For example:

  • 2-(2-Ethoxy-2-oxoacetamido)benzoic acid (C₁₁H₁₁NO₅): The electron-withdrawing ethoxy-oxoacetamido group likely lowers the pKa compared to unsubstituted benzoic acid (pKa ~4.2), enhancing acidity .
  • 2-(3-Cyclopropyl-1H-pyrazol-1-yl)benzoic acid : The pyrazole ring (with two adjacent nitrogen atoms) and cyclopropyl group may further reduce pKa due to inductive effects. Pyrazole’s resonance-assisted hydrogen bonding could also stabilize the deprotonated form .

b. Hydrogen Bonding and Crystal Packing

  • 2-(2-Ethoxy-2-oxoacetamido)benzoic acid forms O–H⋯O and C–H⋯O hydrogen bonds, creating 1D chains along the [111] direction in its triclinic (P1) crystal lattice .
  • Atropisomeric benzoic acids (e.g., dicyano derivatives) exhibit restricted rotation, leading to stereoisomerism and distinct packing modes in monoclinic (P2₁/c) or orthorhombic (P2₁2₁2) systems .
Physicochemical Properties
Compound Molecular Weight Substituent Space Group Notable Interactions
2-(2-Ethoxy-2-oxoacetamido)BA* 237.21 Ethoxy-oxoacetamido P1 O–H⋯O, C–H⋯O
2-(Dicyano-methylvinyl)BA* ~280 (estimated) Dicyano-vinyl P2₁2₁2 C–H⋯N, π-π stacking
2-(3-Cyclopropyl-pyrazol-1-yl)BA 228.25† Cyclopropyl-pyrazole —‡ Predicted: N–H⋯O, O–H⋯N

*BA = benzoic acid; †Calculated from formula C₁₂H₁₂N₂O₂; ‡No crystallographic data available.

Biological Activity

2-(3-cyclopropyl-1H-pyrazol-1-yl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a pyrazole ring, which is further connected to a benzoic acid moiety. This unique structure contributes to its diverse biological activities.

Research indicates that compounds similar to this compound may interact with specific cellular targets, such as cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, derivatives have been shown to inhibit cyclin A2 and CDK2, leading to altered cellular processes that can affect proliferation and apoptosis in cancer cells.

Biological Activities

The biological activities of this compound can be summarized as follows:

Anticancer Activity

Several studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For example, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 and A549 . The mechanism often involves the induction of apoptosis and inhibition of tumor cell proliferation.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been noted. Pyrazole derivatives are known to inhibit key inflammatory pathways, including those mediated by cyclooxygenases (COX), which are critical targets for anti-inflammatory drugs .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Similar pyrazole compounds have demonstrated efficacy against various bacterial strains, indicating a potential for development as antimicrobial agents .

Case Studies

Several case studies illustrate the biological efficacy of pyrazole derivatives:

  • Anticancer Efficacy : A study evaluated the effects of a series of pyrazole derivatives on cancer cell lines. The most potent compound showed an IC50 value of 0.16 µM against MCF-7 cells, outperforming standard chemotherapeutics like doxorubicin .
  • Inflammation Models : In animal models of inflammation, compounds structurally related to this compound exhibited significant reductions in inflammatory markers, supporting their use as anti-inflammatory agents .
  • Antioxidant Properties : Research has indicated that some pyrazole derivatives can act as antioxidants, protecting cells from oxidative stress and reducing damage from reactive oxygen species (ROS) .

Data Table: Biological Activities Summary

Activity TypeMechanism of ActionReference
AnticancerInhibition of CDKs; Induction of apoptosis
Anti-inflammatoryCOX inhibition; Reduction of inflammatory cytokines
AntimicrobialDisruption of bacterial cell walls
AntioxidantScavenging ROS; Protection against oxidative damage

Q & A

Q. What safety protocols are recommended for handling this compound given its potential toxicity?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; if exposed, rinse with water for 15 minutes and seek medical attention. Store in airtight containers under inert gas (N₂/Ar) to prevent degradation. Dispose via certified hazardous waste facilities .

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